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Compound of Interest

Compound Name: 5-Iodoindolin-2-one

Cat. No.: B064591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Iodoindolin-2-one
as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly

those with therapeutic potential. The indolin-2-one scaffold is a privileged structure in medicinal

chemistry, notably as a core component of numerous kinase inhibitors. The presence of an

iodine atom at the 5-position offers a reactive handle for various palladium-catalyzed cross-

coupling reactions, enabling the introduction of diverse functionalities and the construction of

extensive compound libraries for drug discovery and development.

Overview of Applications
5-Iodoindolin-2-one is a key building block in the synthesis of biologically active compounds.

[1] Its primary application lies in its role as a precursor for the synthesis of substituted indolin-2-

one derivatives, many of which are designed as inhibitors of protein kinases.[1][2] Deregulation

of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a

critical class of therapeutic agents.[1][2] The indolin-2-one core is a well-established

pharmacophore for targeting the ATP-binding site of various kinases, including Vascular

Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors

(PDGFRs).[3]

The synthetic utility of 5-Iodoindolin-2-one stems from the reactivity of the carbon-iodine bond,

which readily participates in a variety of powerful carbon-carbon and carbon-nitrogen bond-

forming reactions. These include, but are not limited to:
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Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

Sonogashira Coupling: For the installation of alkyne functionalities.

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: For the synthesis of arylamines.

These reactions allow for the systematic modification of the indolin-2-one scaffold, enabling the

exploration of structure-activity relationships (SAR) crucial for the optimization of drug

candidates.

Key Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions

involving aryl iodides and can be adapted for 5-Iodoindolin-2-one. Optimization of reaction

conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often

necessary to achieve optimal yields and purity for specific substrates.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an

organoboron compound and an organic halide.[4]

General Protocol:

To a dry Schlenk flask, add 5-Iodoindolin-2-one (1.0 eq), the desired boronic acid or

boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

(2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃

(2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or

toluene.

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide.[5]

General Protocol:

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-
Iodoindolin-2-one (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a

copper(I) co-catalyst like CuI (4-10 mol%).
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Add an anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF),

followed by an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA)

(2.0-3.0 eq).

Stir the mixture at room temperature for 10-15 minutes.

Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.

Heat the reaction to the desired temperature, typically ranging from room temperature to 70

°C, and monitor the progress by TLC or GC-MS.

Upon completion, cool the mixture to room temperature.

Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl

ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling
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Caption: Simplified catalytic cycle of the Sonogashira reaction.

Heck Coupling
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The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an

unsaturated halide and an alkene.[6][7]

General Protocol:

To a dry Schlenk flask under an inert atmosphere, add 5-Iodoindolin-2-one (1.0 eq), a

palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%), and a phosphine

ligand like PPh₃ or P(o-tol)₃ (4-10 mol%) if not using a pre-formed catalyst complex.

Add an anhydrous solvent such as DMF, acetonitrile, or 1,4-dioxane.

Add the alkene (1.2-1.5 eq) and a base, which can be an organic base like triethylamine (2.0

eq) or an inorganic base like K₂CO₃ (2.0 eq).

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad

with an organic solvent.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of carbon-nitrogen bonds.[8][9]

General Protocol:

In a glovebox or under an inert atmosphere, add 5-Iodoindolin-2-one (1.0 eq), the amine

(1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst, a suitable
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phosphine ligand (e.g., BINAP, XPhos, SPhos) (2-4 mol%), and a strong base like sodium

tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq) to a dry

reaction vessel.

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Extract the mixture with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Data Presentation
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-

coupling of aryl iodides, which can serve as a starting point for the optimization of reactions

with 5-Iodoindolin-2-one.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
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Entry
Palladium
Catalyst
(mol%)

Ligand
(mol%)

Base (eq) Solvent Temp (°C) Time (h)

1
Pd(PPh₃)₄

(3)
- K₂CO₃ (2)

Toluene/H₂

O
100 12

2
Pd(dppf)Cl

₂ (2)
- Na₂CO₃ (2)

Dioxane/H₂

O
80 16

3
Pd(OAc)₂

(2)
SPhos (4) K₃PO₄ (2) Toluene 100 18

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Entry
Palladium
Catalyst
(mol%)

Copper
Co-
catalyst
(mol%)

Base (eq) Solvent Temp (°C) Time (h)

1
Pd(PPh₃)₂

Cl₂ (2)
CuI (4) TEA (2) THF 50 6

2
Pd(PPh₃)₄

(5)
CuI (10) DIPEA (3) DMF RT 12

3
Pd(OAc)₂

(2)
CuI (5) Et₃N (2) Acetonitrile 60 8

Table 3: Representative Conditions for Heck Coupling of Aryl Iodides
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Entry
Palladium
Catalyst
(mol%)

Ligand
(mol%)

Base (eq) Solvent Temp (°C) Time (h)

1
Pd(OAc)₂

(2)
PPh₃ (4) Et₃N (2) DMF 100 20

2
Pd(PPh₃)₄

(5)
- K₂CO₃ (2) Acetonitrile 80 12

3
PdCl₂(MeC

N)₂ (5)
- NaOAc (2) DMA 120 16

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Entry
Palladium
Catalyst
(mol%)

Ligand
(mol%)

Base (eq) Solvent Temp (°C) Time (h)

1
Pd₂(dba)₃

(1)
BINAP (2)

NaOt-Bu

(1.4)
Toluene 100 18

2
Pd(OAc)₂

(2)
XPhos (4) K₃PO₄ (2) Dioxane 110 24

3
Pd(OAc)₂

(2)
SPhos (4)

Cs₂CO₃

(1.5)
Toluene 90 16

Application in the Synthesis of Kinase Inhibitors
The indolin-2-one scaffold is a core structural motif in several approved and investigational

kinase inhibitors. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase

inhibitor. While Sunitinib itself contains a 5-fluoro-substituent, the synthetic strategies employed

are directly applicable to 5-iodoindolin-2-one for the generation of novel analogues. The

general synthetic approach involves the palladium-catalyzed coupling of a suitably

functionalized pyrrole aldehyde with the 5-substituted indolin-2-one.

Signaling Pathways Targeted by Indolin-2-one Based Kinase Inhibitors
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Many kinase inhibitors derived from the indolin-2-one scaffold target the Vascular Endothelial

Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)

signaling pathways. These pathways are crucial for angiogenesis (the formation of new blood

vessels) and cell proliferation, processes that are often dysregulated in cancer.

VEGFR Signaling Pathway
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Caption: Simplified VEGFR signaling pathway.
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Caption: Simplified PDGFR signaling pathway.

By utilizing 5-Iodoindolin-2-one as a starting material, researchers can synthesize a diverse

array of compounds to probe these signaling pathways and develop novel therapeutics for a

range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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